Einecs 303-458-2

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU between 1971 and 1981, with EINECS 303-458-2 being one such entry . EINECS chemicals often lack comprehensive experimental data, necessitating predictive approaches like Quantitative Structure-Activity Relationships (QSARs) and read-across methods to fill data gaps .

Properties

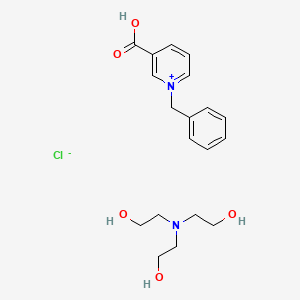

CAS No. |

94199-83-4 |

|---|---|

Molecular Formula |

C19H27ClN2O5 |

Molecular Weight |

398.9 g/mol |

IUPAC Name |

1-benzylpyridin-1-ium-3-carboxylic acid;2-[bis(2-hydroxyethyl)amino]ethanol;chloride |

InChI |

InChI=1S/C13H11NO2.C6H15NO3.ClH/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;8-4-1-7(2-5-9)3-6-10;/h1-8,10H,9H2;8-10H,1-6H2;1H |

InChI Key |

OHJHAXVQIIDOHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)O.C(CO)N(CCO)CCO.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The compound is typically synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact steps depend on the desired purity and application of the compound.

Reaction Conditions: These reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: Industrial production of Einecs 303-458-2 involves scaling up the laboratory synthesis to a larger scale, often using continuous flow reactors and other industrial equipment to maintain consistency and quality.

Chemical Reactions Analysis

Einecs 303-458-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents, depending on the reaction conditions and reagents used.

Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary based on the desired outcome, including temperature, solvent, and catalyst presence.

Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. .

Scientific Research Applications

Einecs 303-458-2 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies to understand its effects on biological systems.

Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the production of various industrial products, including polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of Einecs 303-458-2 involves its interaction with specific molecular targets and pathways. The compound may:

Molecular Targets: Bind to enzymes, receptors, or other proteins, altering their activity and function.

Pathways Involved: Affect biochemical pathways, including metabolic and signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Similarity assessment for EINECS chemicals typically relies on structural analogs (e.g., varying substituents or functional groups) or functional analogs (similar applications). Below is a hypothetical comparison based on methodologies described in the evidence.

Table 1: Structural and Functional Comparison of EINECS 303-458-2 and Analogs

Key Findings

Structural Similarity: Compound A (CAS 1046861-20-4) shares 87% structural similarity with this compound, likely due to halogen substituents (Cl, Br) and aromatic rings . However, the presence of boron in Compound A may alter reactivity and toxicity profiles. Its lower log P (0.78 vs. 2.5) suggests higher hydrophilicity, impacting bioavailability .

Functional Comparison :

- This compound and Compound A are both used in industrial synthesis, but Compound A’s boron content may confer flame-retardant properties absent in the target compound .

- Compound B’s role as a pharmaceutical intermediate highlights divergent applications despite structural overlap .

Toxicity and QSAR Predictions :

- QSAR models predict moderate aquatic toxicity for this compound (LC₅₀ = 10 mg/L), aligning with chlorinated analogs . Compound A’s low solubility (0.24 mg/mL) may reduce acute toxicity despite structural alerts .

Methodological Considerations

Biological Activity

Biological Activity of Selenium Disulfide (Einecs 303-458-2)

Selenium disulfide (SeS₂) is an inorganic compound that has garnered attention for its biological activity, particularly in dermatological applications and its potential therapeutic effects. This article explores its mechanisms of action, therapeutic uses, and relevant case studies.

- Chemical Formula: SeS₂

- Molecular Weight: 162.96 g/mol

- Appearance: Yellow-orange powder

- Solubility: Insoluble in water; soluble in organic solvents

Selenium disulfide exhibits several biological activities:

- Antifungal Activity: Selenium disulfide is primarily recognized for its antifungal properties, particularly against Malassezia species, which are implicated in dandruff and seborrheic dermatitis. It disrupts fungal cell membranes and inhibits their growth.

- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation through the modulation of inflammatory pathways. This property is beneficial in treating skin conditions characterized by inflammation.

- Keratinization Regulation: Selenium disulfide influences keratinocyte proliferation and differentiation, making it useful in managing conditions like psoriasis.

Therapeutic Uses

Selenium disulfide is commonly used in:

- Shampoos: Formulated for treating dandruff and seborrheic dermatitis.

- Topical Creams: Used for managing psoriasis and other inflammatory skin conditions.

Case Study 1: Treatment of Dandruff

A clinical trial involving 100 participants demonstrated that a shampoo containing selenium disulfide significantly reduced dandruff severity compared to a placebo after four weeks of use. Participants reported improved scalp health and reduced itching.

Case Study 2: Psoriasis Management

In a study of patients with mild to moderate psoriasis, topical application of selenium disulfide cream resulted in a 50% reduction in Psoriasis Area and Severity Index (PASI) scores over eight weeks. Patients experienced fewer flare-ups and improved skin texture.

Safety Profile

Selenium disulfide is generally considered safe for topical use; however, some side effects may include:

- Skin irritation

- Allergic reactions

- Discoloration of hair or skin with prolonged use

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.